![molecular formula C21H24N2O B2407026 N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide CAS No. 852137-75-8](/img/structure/B2407026.png)

N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

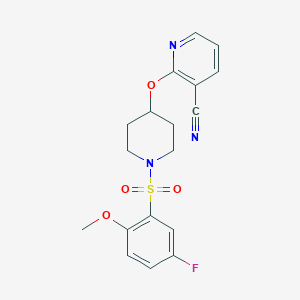

The synthesis of DIM-5 involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain DIM-5. A one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles has been developed .Molecular Structure Analysis

The molecule contains a total of 43 atom(s). There are 20 Hydrogen atom(s), 19 Carbon atom(s), 2 Nitrogen atom(s) and 2 Oxygen atom(s) . The Benzyl N-[(1,2-dimethylindol-5-yl)methyl]carbamate molecule contains a total of 45 bond(s). There are 25 non-H bond(s), 17 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 Pyrrole(s) .Aplicaciones Científicas De Investigación

Synthesis of Key Intermediates

Synthesis of N-Methyl-N-[(1S)-1-[(3R)-Pyrrolidin-3-Yl]Ethyl]Amine N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in the synthesis of premafloxacin, an antibiotic developed for use against veterinary pathogens. The process involves a stereoselective alkylation leading to a specific 3-allyl-1,4-dimethylazetidin-2-one compound (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

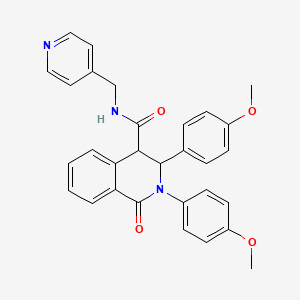

Cardiac Myosin Activation

Design and Synthesis of Sulfonamidophenylethylamides as Novel Cardiac Myosin Activator A study on sulfonamidophenylethylamide analogues demonstrated their potential as cardiac myosin activators. The research identified specific compounds that showed significant effects in both in vitro and in vivo studies, suggesting their utility in treating systolic heart failure (Manickam et al., 2019).

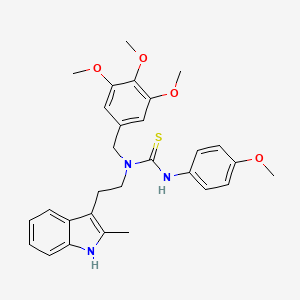

Neurokinin-1 Receptor Antagonist Development

An Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist A study focusing on the development of a neurokinin-1 receptor antagonist revealed the synthesis of a compound with high solubility and efficacy in pre-clinical tests relevant to emesis and depression treatment (Harrison et al., 2001).

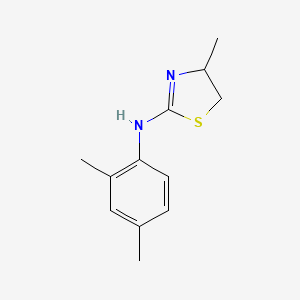

Anticonvulsant and Neuroprotective Effects

Design, Synthesis and Evaluation of N-(Substituted Benzothiazol-2-Yl)Amides Research on a series of N-(substituted benzothiazol-2-yl)amide derivatives highlighted their potential as anticonvulsants and neuroprotective agents. One compound, in particular, showed promising results in reducing the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating a potential lead for safer and effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Metal-Free Oxidative 1,2-Arylmethylation Cascades

Metal-Free Oxidative 1,2-Arylmethylation Cascades of N-(Arylsulfonyl)Acrylamides This study presented a metal-free oxidative 1,2-arylmethylation cascade of N-(arylsulfonyl)acrylamides, a significant step in synthesizing 2,2-disubstituted-N-arylbutanamides. This process allows for the formation of two new C-C bonds, showcasing an efficient and versatile approach for synthesizing complex molecular structures (Tan, Song, Hu, & Li, 2016).

Propiedades

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c1-4-19(17-8-6-5-7-9-17)21(24)22-14-16-10-11-20-18(13-16)12-15(2)23(20)3/h5-13,19H,4,14H2,1-3H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXJGNMXYQMLKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2406943.png)

![Ethyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2406944.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406947.png)

![N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2406948.png)

![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406955.png)

![2-Chloro-N-[(2-fluoro-3-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2406957.png)

![3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide](/img/structure/B2406963.png)

![2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2406964.png)

![N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406966.png)